Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
Overview
Description
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is an organoiodine compound with the molecular formula C20H26BF4I. It is a white to almost white crystalline powder, known for its use as a photoinitiator in various chemical reactions. This compound is particularly valued for its ability to generate reactive intermediates under light exposure, making it useful in polymer chemistry and other fields.
Mechanism of Action
Target of Action
Bis(4-tert-butylphenyl)iodanium Tetrafluoroborate is a type of organic oxidizing agent . It primarily targets unsaturated substrates in organic compounds .
Mode of Action
This compound acts as a cationic photoinitiator and a photoacid generator . It interacts with its targets by initiating oxidation reactions, which can lead to changes in the chemical structure of the target molecules .
Biochemical Pathways
It is commonly used in organic synthesis, particularly in the oxidation of functional groups such as alcohols, aldehydes, and ketones .
Result of Action
The primary result of the action of this compound is the oxidation of target molecules. This can lead to various molecular and cellular effects, depending on the specific molecules that are oxidized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as ether, methanol, and dimethylformamide . It is stable under normal temperatures but should be stored away from light and in a dry place to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate can be synthesized through the reaction of 4-tert-butylphenyl iodide with a suitable oxidizing agent in the presence of tetrafluoroboric acid. The reaction typically involves the following steps:
Oxidation: 4-tert-butylphenyl iodide is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid.
Formation of Iodonium Salt: The oxidized product is then reacted with tetrafluoroboric acid to form the iodonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and peracetic acid. The reactions are typically carried out under mild conditions to prevent decomposition.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are commonly used. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with an alcohol would yield an ether.
Scientific Research Applications
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers under light exposure.
Biology: It is employed in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals.
Medicine: Its ability to generate reactive intermediates makes it useful in the synthesis of complex drug molecules.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Comparison with Similar Compounds
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is unique compared to other similar compounds due to its high efficiency as a photoinitiator and its ability to generate both radical and cationic intermediates. Similar compounds include:
Bis(pyridine)iodonium tetrafluoroborate: Known for its use as a mild iodinating and oxidizing reagent.
Bis(4-bromophenyl)iodonium triflate: Used in similar applications but with different reactivity profiles.
Bis(4-fluorophenyl)iodonium triflate: Another photoinitiator with distinct properties.
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKMZBCKONKVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546247 | |
Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62051-09-6 | |
Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-tert-butylphenyl)iodonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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